3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyridopyrimidinone core fused with a thiazolidinone ring system. Key structural attributes include:
- Pyrido[1,2-a]pyrimidin-4-one scaffold: This bicyclic framework is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory applications .
- (Z)-Configuration: The stereochemistry at the methylidene bridge (between the pyridopyrimidinone and thiazolidinone) is critical for spatial orientation and biological interactions .
- Methylamino group: Positioned at C2 of the pyridopyrimidinone, this substituent influences electronic properties and solubility compared to ethylamino or allylamino analogs .
Properties
IUPAC Name |
(5Z)-5-[[2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c1-3-7-20-15(22)11(24-16(20)23)9-10-13(17-2)18-12-6-4-5-8-19(12)14(10)21/h3-6,8-9,17H,1,7H2,2H3/b11-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDFEZCOCQMTRO-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the formation of the thiazolidinone ring through the reaction of an appropriate thioamide with an α-haloketone. This intermediate can then be reacted with a pyridopyrimidinone derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It may have potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: Its chemical properties could make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and pyridopyrimidinone core may allow it to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyridopyrimidinone and thiazolidinone hybrids. Key analogues include:
Key Observations:
Substituent Effects: The methylamino group (target compound) likely offers intermediate solubility compared to ethylamino (more hydrophobic) and allylamino (steric bulk) variants . Thiazolidinone modifications: Allyl or phenylethyl groups () enhance hydrophobicity, whereas phenyl substituents () improve anti-inflammatory activity.
Bioactivity Trends: Thiazolidinone-pyridopyrimidinone hybrids (e.g., ) show promise in anti-inflammatory applications, while pyrimidine-dione derivatives () excel in antimicrobial roles.
Synthetic Complexity: The target compound’s synthesis likely parallels methods for ethylamino/allylamino analogs (reflux with thiols and ketones; ). Compared to pyrazolo-pyrimidinones (), the pyrido[1,2-a]pyrimidinone core may require stricter regiocontrol during cyclization.
Research Findings and Data Gaps
Available Data:
- Structural characterization: IR and NMR data for ethylamino/allylamino analogs confirm the Z-configuration and thione/thiolactone tautomerism .
Critical Gaps:
- No experimental data (e.g., IC₅₀, solubility, pharmacokinetics) exist in the evidence for the methylamino variant.
- The role of the (Z)-configuration in bioactivity remains unverified.
Biological Activity
The compound 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and cytotoxic properties, as well as its mechanisms of action and structure-activity relationships.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 420.52 g/mol. The compound features several functional groups that contribute to its biological activity, including thiazolidinone and pyrimidine moieties.
Computed Properties
| Property | Value |
|---|---|
| Molecular Weight | 420.52 g/mol |
| XLogP3-AA | 3.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 6 |
Antibacterial Activity
Research indicates that derivatives of thiazolidinone compounds exhibit significant antibacterial properties. For instance, a study demonstrated that similar compounds showed enhanced antibacterial activity against various Gram-positive and Gram-negative bacteria, surpassing the efficacy of standard antibiotics like ampicillin by 10–50 fold . The most sensitive strain identified was Enterobacter cloacae, while Escherichia coli exhibited resistance.
Antifungal Activity
The compound also displays promising antifungal activity. In vitro tests revealed that certain derivatives exhibited MIC values ranging from to against fungi such as Trichoderma viride and Aspergillus fumigatus; the former being the most sensitive .
Cytotoxicity
Cytotoxic assays have shown that this class of compounds can induce apoptosis in cancer cell lines. For example, compounds derived from thiazolidinone structures have been reported to exhibit significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
The biological mechanisms underlying the activities of these compounds are multifaceted:
- Inhibition of Cell Wall Synthesis : Antibacterial effects are primarily attributed to the disruption of bacterial cell wall synthesis.
- Interference with Nucleic Acid Synthesis : Some derivatives inhibit DNA or RNA synthesis in microbial cells.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways by activating caspases.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of a series of thiazolidinone derivatives against a panel of bacterial strains. The results indicated that the most potent compound had an MIC value of against E. cloacae, demonstrating significant potential for therapeutic applications in treating bacterial infections .
Study on Cytotoxic Effects
Another investigation focused on the cytotoxic effects of related compounds on human cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential as anticancer agents .
Q & A
Q. Table 1: Representative Analogs and Key Features
| Compound Modification | Biological Activity Trend | Reference |
|---|---|---|
| Allyl → Benzyl substituent | Increased kinase inhibition | |
| Methylamino → Ethylamino | Reduced cytotoxicity | |
| Thioxo → Oxo substitution | Loss of antimicrobial activity |
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Verify assay conditions : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), serum concentration, and incubation time .
- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion methods to rule out false positives .
- Impurity profiling : Use LC-MS to identify trace byproducts (e.g., oxidized thiazolidinone) that may skew results .
- Statistical analysis : Apply ANOVA to assess significance of dose-response variations across replicates .
Advanced: What crystallographic challenges arise in resolving this compound’s structure?
Methodological Answer:
- Crystal growth : Use slow evaporation (acetonitrile/water) to obtain diffraction-quality crystals .
- Disorder modeling : Refine allyl and methyl groups with constrained occupancy using SHELXL .
- Twinned data : Apply HKL-2 or CrysAlisPro to deconvolute overlapping reflections .
Advanced: How to investigate the compound’s mechanism of action in biological systems?
Methodological Answer:
Target identification :
- SPR biosensing : Measure binding kinetics to purified proteins (e.g., topoisomerase II) .
- CRISPR-Cas9 knockouts : Validate target dependency in cell viability assays .
Pathway analysis : Use RNA-seq to identify differentially expressed genes post-treatment .
Metabolic profiling : Track ATP/NADH levels via luminescence assays to assess mitochondrial toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
